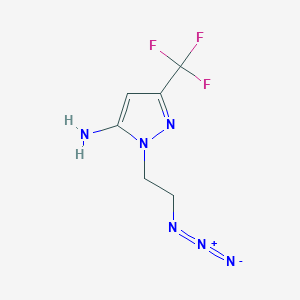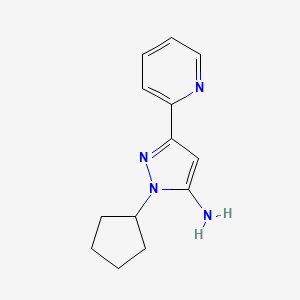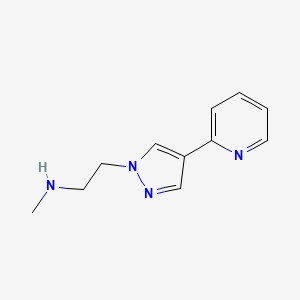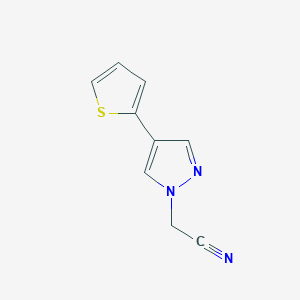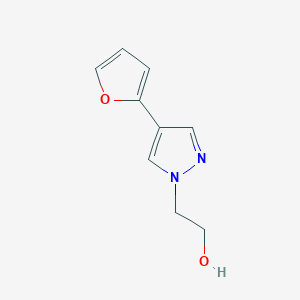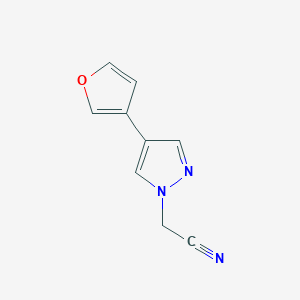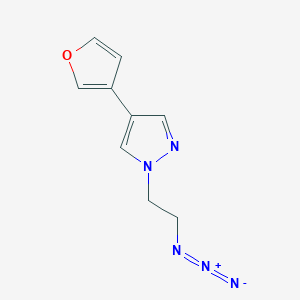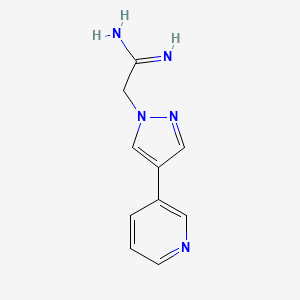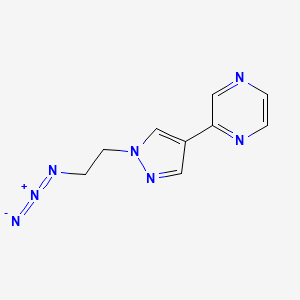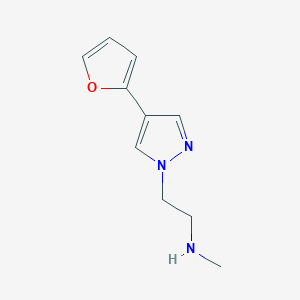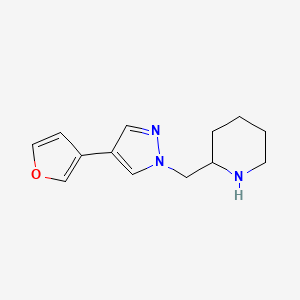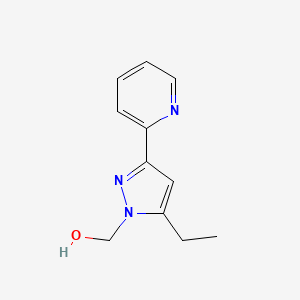
(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Descripción general
Descripción
5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, also known as EPPPM, is an organic compound that has recently gained interest in the scientific community due to its potential applications in various fields. EPPPM is a pyrazole derivative that has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been used in various laboratory experiments to study its effects on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Drug Design and Medicinal Chemistry
The pyridine and pyrazole moieties present in this compound are common in many pharmacologically active molecules. The presence of these heterocycles suggests that (5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol could be a valuable scaffold in drug design . Its structural features may interact with various biological targets, such as enzymes or receptors, making it a potential candidate for the development of new therapeutic agents.
Organic Synthesis
This compound could serve as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive sites, such as the hydroxymethyl group, allow for further functionalization. This versatility can lead to the synthesis of a wide range of derivatives with diverse biological activities .
Material Science
In material science, the compound’s rigid structure could be utilized in the development of novel polymers or small molecule organic semiconductors. These materials could have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .
Catalysis
The nitrogen atoms in the pyridine and pyrazole rings could act as coordination sites in catalytic processes. This compound might be used to synthesize catalysts for a variety of chemical reactions, including those important in industrial processes or environmental remediation .
Agricultural Chemistry
Compounds containing pyridine and pyrazole rings are often found in agrochemicals(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol could be a precursor or an active moiety in the development of new pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Biochemical Research
As a research tool, this compound could be used to study biochemical pathways or as a building block in the synthesis of probes and markers. It could help in understanding the interaction between small molecules and biological macromolecules, which is crucial in the field of biochemistry .
Propiedades
IUPAC Name |
(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9-7-11(13-14(9)8-15)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYUJLCZEDXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



